molecular formula C9H18N2O5 B1210769 2,6-Diamino-7-hydroxy-azelaic acid

2,6-Diamino-7-hydroxy-azelaic acid

Cat. No. B1210769
M. Wt: 234.25 g/mol
InChI Key: XMYUTJGBCFJNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diamino-7-hydroxy-azelaic acid is a alpha,omega-dicarboxylic acid that is azelaic acid substituted by amino groups at positions 2 and 6. It has a role as a plant metabolite. It is a non-proteinogenic alpha-amino acid, a 3-hydroxy carboxylic acid, a gamma-amino acid, a diamino acid and an alpha,omega-dicarboxylic acid.

Scientific Research Applications

Antibacterial Applications

Hybridization with Titanium Dioxide for Antimicrobial Properties Azelaic acid, known for its anti-inflammatory and antimicrobial properties, has been used to functionalize TiO2 microspheres to serve as an antimicrobial agent in cosmetics. The hybridized azelaic acid-TiO2 composites exhibited strong antibacterial activities against both gram-positive and gram-negative bacteria (Leong & Oh, 2018).

Enhanced Pharmaceutical Bioavailability Azelaic acid has been incorporated into liposomal hydrogel (lipogel) formulations, demonstrating improved bioavailability. The new formulation showed strong antibacterial activity, and its stability aligned with the requirements for pharmaceutical preparations (Burchacka et al., 2016).

Dermatological Applications

Azelaic Acid Nanocrystals for Enhanced Dermal Bioavailability A study focused on developing an azelaic acid nanocrystal suspension to enhance its solubility and dissolution rate, aiming to improve its biopharmaceutical properties, primarily the dermal bioavailability. The research also involved creating topical azelaic acid-loaded hydrogels for deeper skin layer delivery (Tomić et al., 2019).

Transfollicular Drug Delivery Azelaic acid-loaded microemulsions have been developed to address challenges in topical application, such as irritation and low permeability. These microemulsions have shown increased flux through the skin, indicating enhanced delivery of azelaic acid into the follicular pathway (Salimi et al., 2020).

Biopolymer Synthesis

Bio-Based Monomer for Biodegradable Polymers Azelaic acid has shown promise as a bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants. Its production from oleic acid and its applications in creating bio-based oligo and polyesters were discussed, emphasizing its biodegradability and sustainability (Todea et al., 2021).

Biochemical Production and Analysis

Biotransformation for Enhanced Yield A study detailed a sustainable biotransformation process using Candida tropicalis as a whole cell biocatalyst to convert nonanoic acid and its esters to azelaic acid, improving the overall yield of azelaic acid in the production process (Kim et al., 2019).

Trace Analysis for Stability Marker Azelaic acid, being a naturally occurring dicarboxylic acid, requires derivatization for GC analysis due to its poor volatility. The study involved enhancing its volatility by derivatization procedures for trace analysis in marketed skin creams, helping in stability studies (Alzweiri et al., 2013).

properties

Product Name

2,6-Diamino-7-hydroxy-azelaic acid

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

2,6-diamino-7-hydroxynonanedioic acid

InChI

InChI=1S/C9H18N2O5/c10-5(7(12)4-8(13)14)2-1-3-6(11)9(15)16/h5-7,12H,1-4,10-11H2,(H,13,14)(H,15,16)

InChI Key

XMYUTJGBCFJNFF-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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